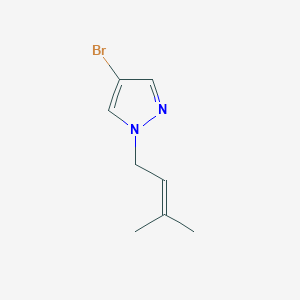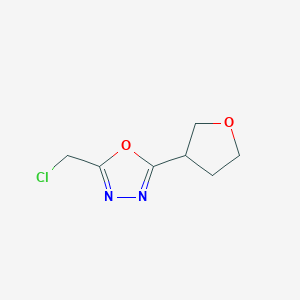
2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole (CMO) is a five-membered heterocyclic compound that is widely used in organic synthesis. It is a versatile intermediate that can be used in a variety of applications including the synthesis of pharmaceuticals, agrochemicals, and polymers. CMO has also been used in the synthesis of biologically active compounds such as antibiotics and anticancer agents. CMO has several advantages over other compounds such as its low toxicity, high reactivity, and low cost.
Applications De Recherche Scientifique
Insecticidal Applications
1,3,4-oxadiazole derivatives, including structures like 2-(chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole, have been explored for their potential as insecticidal agents. The preparation of these compounds involves the conversion of 3-hydroxymethyl derivatives to 3-chloromethyl derivatives, which are then used to prepare insecticidal thiophosphates and dithiophosphates (Rufenacht, 1972).
Preparation of Heterocyclic Compounds
2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole is used in the synthesis of various heterocyclic compounds. This is exemplified by the preparation of 2-alkoxy-5-chloromethyl-1,3,4-thiadiazoles and related compounds, which are used to create a range of heterocyclic structures (Rufenacht, 1972).
Mesomorphic Behaviour and Photo-luminescent Properties
1,3,4-oxadiazole derivatives have been studied for their mesomorphic behavior and photo-luminescent properties. These compounds display a range of phase behaviors and exhibit strong fluorescence emissions, indicating their potential in photoluminescent materials (Han, Wang, Zhang, & Zhu, 2010).
Synthesis of Functional Derivatives
The compound is also instrumental in the synthesis of functional derivatives of indoles and oxadiazoles. This highlights its versatility in creating a wide range of compounds with varying substituents (Alyab’ev, Kravchenko, & Ivashchenko, 2009).
Synthesis of Novel Derivatives
2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole serves as a multifunctional synthon in the synthesis of various oxadiazole derivatives, showing its broad applicability in chemical synthesis (Stepanov, Dashko, & Stepanova, 2019).
Spectral Characteristics
The compound has been studied for its spectral characteristics, such as its UV-Vis spectroscopy and fluorescent spectroscopy, indicating its potential use in materials science for creating luminescent materials (Tong, 2011).
Propriétés
IUPAC Name |
2-(chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c8-3-6-9-10-7(12-6)5-1-2-11-4-5/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEIWIRUJRAWDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NN=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

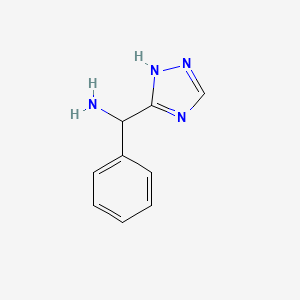
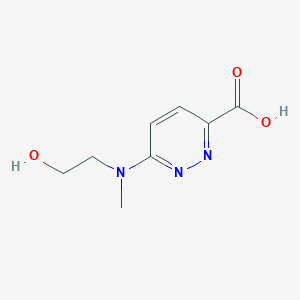


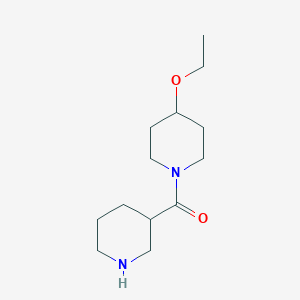
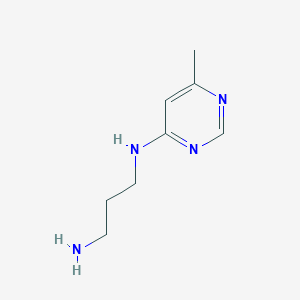
![N1-[6-(propan-2-yl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B1465655.png)
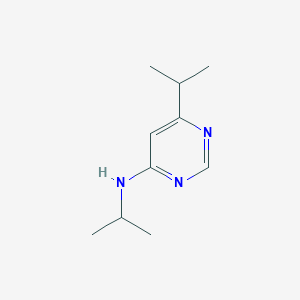
![2-[(6-Propylpyrimidin-4-yl)amino]acetamide](/img/structure/B1465657.png)


![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1465662.png)
